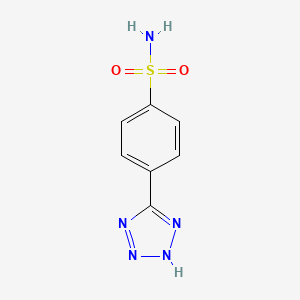

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

CAS No.: 189063-54-5

Cat. No.: VC8251024

Molecular Formula: C7H7N5O2S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189063-54-5 |

|---|---|

| Molecular Formula | C7H7N5O2S |

| Molecular Weight | 225.23 g/mol |

| IUPAC Name | 4-(2H-tetrazol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12) |

| Standard InChI Key | ANMFCTUVVZJPQL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonamide features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a 2H-tetrazol-5-yl moiety. The tetrazole ring exists in two tautomeric forms (1H and 2H), with the 2H configuration being more stable due to aromaticity . The molecular formula is C₇H₆N₆O₂S, with a molecular weight of 238.24 g/mol.

Key Structural Features:

-

Sulfonamide group: Contributes to hydrogen bonding and electrostatic interactions, often linked to biological activity .

-

Tetrazole ring: Serves as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability .

Physicochemical Data

While direct experimental data for the target compound is limited, analogs provide reliable estimates:

| Property | Value (Estimated) | Source Compound | Reference |

|---|---|---|---|

| Melting Point | 180–185°C | 4-cyano analog | |

| LogP (Partition Coeff.) | 0.3 | 3-(2-methyltetrazol-5-yl) | |

| Aqueous Solubility | ~50 mg/L | Similar sulfonamides |

The compound’s acidity derives from the sulfonamide (pKa ~10) and tetrazole (pKa ~4–5) groups, enabling pH-dependent solubility .

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis typically involves sequential functionalization of the benzene ring:

-

Sulfonylation: Reacting 4-aminobenzenesulfonyl chloride with ammonia yields 4-aminobenzenesulfonamide .

-

Tetrazole Formation: A [2+3] cycloaddition between a nitrile intermediate and sodium azide under acidic conditions generates the tetrazole ring .

Example Pathway:

-

4-Nitrobenzenesulfonamide → Reduction → 4-aminobenzenesulfonamide.

-

4-Cyanobenzenesulfonamide + NaN₃/HCl → 4-(tetrazol-5-yl)benzenesulfonamide .

Optimization Challenges

-

Regioselectivity: Ensuring tetrazole substitution at the 5-position requires controlled reaction conditions .

-

Purification: High-polarity intermediates necessitate chromatographic techniques or recrystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for related compounds include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

¹³C NMR:

Mass Spectrometry

Biological Evaluation and Applications

Antimicrobial Activity

Analogous 4-substituted sulfonamides exhibit broad-spectrum activity:

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS) via sulfonamide binding .

Enzyme Inhibition

Carbonic Anhydrase (CA) Inhibition:

-

Docking Studies: Tetrazole interacts with Zn²⁰⁺ active site, while sulfonamide binds via hydrogen bonds .

Computational Insights

Density Functional Theory (DFT) Analysis

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume